3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile
Description
3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile is a heterocyclic compound featuring a 1,4-thiazepane core sulfonated at the 1-position and substituted with a 2-fluorophenyl group at the 7-position. The benzonitrile moiety is attached via a carbonyl group at the 4-position of the thiazepane ring.
For example, structurally related compounds such as N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a) and Ethyl 7-{[4-(2-(Tert-Butyl)-4-(3-((2,6-Difluorophenyl)Sulfonamido)-2-Fluorophenyl)Thiazol-5-yl)Pyrimidin-2-yl]Amino}Heptanoate (13b) were synthesized via similar strategies, emphasizing the role of fluorinated aryl groups in enhancing metabolic stability and target binding .
Properties
IUPAC Name |
3-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O3S/c20-17-7-2-1-6-16(17)18-8-9-22(10-11-26(18,24)25)19(23)15-5-3-4-14(12-15)13-21/h1-7,12,18H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQZPFRBYIFVIII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC(=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .
Chemical Reactions Analysis
3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom
Scientific Research Applications
3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Biological Research: It can serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.
Mechanism of Action
The mechanism of action of 3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the thiazepane ring may facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
The compound’s structural and functional analogs can be categorized based on core scaffolds, substituents, and pharmacological profiles. Below is a detailed comparison:
Structural Analogs with Thiazole/Thiazepane Cores
Key Observations :
- Substituent Effects : Alkyl/aryl groups on the thiazole ring (e.g., ethyl in 14f vs. cyclopropyl in 14h ) influence synthetic yields, with bulkier groups (cyclopropyl) resulting in lower yields (54% vs. 65%) .
- Chain Length : Heptanamide chains (as in 14f , 14h ) are common in HDAC inhibitors, suggesting the benzonitrile analog may target similar pathways but with altered pharmacokinetics due to the nitrile group’s polarity .
Fluorinated Aryl Derivatives
The compound 7-(2-fluorophenyl)-4-[1-(4-fluorophenyl)cyclopropanecarbonyl]-1lambda6,4-thiazepane-1,1-dione () shares structural similarities with the target compound but includes a cyclopropane-carbonylic moiety.
Pharmacological Potential
- Dual BRAF/HDAC Inhibition : Compounds such as 14a–14j exhibit dual inhibition of BRAF (kinase) and HDAC (epigenetic enzyme), a feature that may extend to the benzonitrile analog due to its sulfone and fluorophenyl groups .
- Cytotoxicity: Fluorinated thiazepane derivatives show nanomolar IC50 values in cancer cell lines, though specific data for the benzonitrile variant are unavailable .
Biological Activity
The compound 3-(7-(2-Fluorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)benzonitrile is a derivative of thiazepane and has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound consists of a thiazepane ring that is substituted with a fluorophenyl group and a benzonitrile moiety. The presence of the fluorine atom in the phenyl group enhances lipophilicity, which may influence its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H16F3N2O3S |
| Molecular Weight | 383.45 g/mol |
| Structural Features | Thiazepane ring, fluorophenyl group, benzonitrile |
The mechanism by which this compound exerts its biological effects primarily involves interaction with specific molecular targets. The thiazepane structure contributes to the compound's stability and potential binding affinity to various receptors or enzymes. The fluorophenyl group may enhance these interactions due to increased hydrophobicity.
Biological Activities
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with thiazepane structures have demonstrated significant antimicrobial properties against various pathogens.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through caspase activation pathways.
- Anti-inflammatory Effects : Similar derivatives have shown potential in reducing inflammation markers in vitro.
Case Studies and Research Findings
Several studies have examined the biological activity of related thiazepane derivatives:
- Antimicrobial Studies : A study highlighted that derivatives of thiazepane exhibited potent activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures induced significant cytotoxic effects on human cancer cell lines, with IC50 values ranging from 10 to 30 µM, indicating potential for further development as anticancer agents.
- Inflammation Models : In animal models, thiazepane derivatives reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a mechanism for their anti-inflammatory activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
